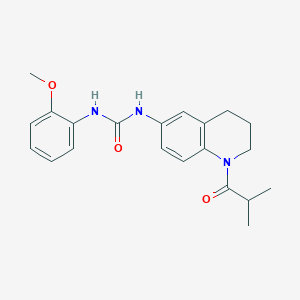

1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea

Description

Properties

IUPAC Name |

1-(2-methoxyphenyl)-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3/c1-14(2)20(25)24-12-6-7-15-13-16(10-11-18(15)24)22-21(26)23-17-8-4-5-9-19(17)27-3/h4-5,8-11,13-14H,6-7,12H2,1-3H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOGUXZYFYGZGMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the tetrahydroquinoline core: The synthesis begins with the preparation of the tetrahydroquinoline core through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the isobutyryl group: The tetrahydroquinoline intermediate is then acylated with isobutyryl chloride in the presence of a base such as triethylamine to form the isobutyryl-tetrahydroquinoline derivative.

Urea formation: The final step involves the reaction of the isobutyryl-tetrahydroquinoline derivative with 2-methoxyaniline and a suitable coupling reagent like carbonyldiimidazole to form the desired urea derivative.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. It has been investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

Materials Science: The unique structural features of the compound make it a candidate for use in the development of novel materials, such as organic semiconductors and polymers.

Biological Research: The compound has been used as a tool in biological research to study the mechanisms of action of various enzymes and receptors.

Mechanism of Action

The mechanism of action of 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Analogues from the HBK Series (Piperazine Derivatives)

describes six piperazine-based compounds (HBK14–HBK19) with structural parallels to the target molecule. These share a 2-methoxyphenyl group but differ in their substituents and core architecture. Key comparisons include:

| Compound | Core Structure | Substituents | Functional Groups | Potential Pharmacological Impact |

|---|---|---|---|---|

| Target | Tetrahydroquinoline-urea | 1-Isobutyryl, 2-methoxyphenyl | Urea, ether, carbonyl | Enhanced hydrogen bonding, conformational rigidity |

| HBK14–HBK19 | Piperazine hydrochloride | Varied phenoxy/chloro/methyl groups (e.g., 2,6-dimethylphenoxy) | Piperazine, ether, halogen (Cl in HBK15) | Increased lipophilicity (chloro groups), altered receptor affinity |

Key Differences :

- Hydrogen Bonding: The urea group in the target compound can act as both donor and acceptor, enabling stronger and more diverse hydrogen-bonding interactions than the protonated piperazine in HBK compounds .

- Solubility : HBK compounds are hydrochloride salts, enhancing aqueous solubility, whereas the target’s isobutyryl group may reduce solubility but improve membrane permeability .

1-(2,3-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea

This analogue () replaces the 2-methoxyphenyl group with a 2,3-dimethoxyphenyl moiety. The additional methoxy group increases steric bulk and electron density, which could:

- Enhance Binding Affinity : Additional methoxy groups may improve π-stacking or polar interactions with aromatic residues in target proteins.

Methodological Insights from Structural Analysis Tools

Crystallographic and hydrogen-bonding studies using programs like SHELXL () and ORTEP-3 () have been critical in resolving the conformational preferences of such compounds. For example:

Biological Activity

1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea is a synthetic compound with a complex molecular structure characterized by the presence of a tetrahydroquinoline core and a methoxyphenyl urea moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anticonvulsant, and enzyme inhibition properties.

- Molecular Formula : C21H25N3O2

- Molecular Weight : 351.4 g/mol

- CAS Number : 1203269-45-7

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. For instance, research has shown that this compound can inhibit the proliferation of various cancer cell lines. A study published in the European Journal of Medicinal Chemistry demonstrated that similar compounds exhibited cytotoxic effects against breast and colon cancer cells through apoptosis induction and cell cycle arrest mechanisms .

Anticonvulsant Properties

The compound has also been evaluated for its anticonvulsant activity. A study involving maximal electroshock seizure (MES) models in mice suggested that it may possess significant anticonvulsant effects. This aligns with findings from other derivatives of tetrahydroquinoline, which have been reported to interact with GABAergic systems, potentially enhancing inhibitory neurotransmission .

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on various enzymes. Notably:

- Kinase Inhibition : It shows moderate inhibitory activity against several kinases including Aurora A kinase and Bruton's tyrosine kinase (BTK), which are relevant in cancer therapy .

- Acetylcholinesterase Inhibition : Similar compounds have demonstrated potent inhibitory activity against acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases .

The biological activities of this compound are likely mediated through various mechanisms:

- Apoptosis Induction : The anticancer effects may involve the activation of apoptotic pathways.

- GABA Receptor Modulation : Anticonvulsant properties could stem from modulation of GABA receptors.

- Enzyme Binding : The structural features allow for effective binding to enzyme active sites, inhibiting their function.

Research Findings and Case Studies

| Study | Findings | Reference |

|---|---|---|

| Anticancer Activity | Induced apoptosis in cancer cell lines | European Journal of Medicinal Chemistry |

| Anticonvulsant Effects | Significant reduction in seizure activity in MES model | Bioorganic & Medicinal Chemistry |

| Kinase Inhibition | Moderate inhibition of Aurora A and BTK | European Journal of Medicinal Chemistry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.